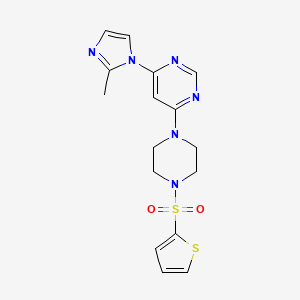
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an imidazole and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the imidazole and piperazine groups. The thiophene sulfonyl group is often introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and piperazine rings can participate in hydrogen bonding and hydrophobic interactions, while the thiophene sulfonyl group can enhance binding affinity through electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
- 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyrimidine
Uniqueness
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic properties and enhance its binding interactions in biological systems. This makes it a valuable compound for developing new therapeutic agents and materials.
Eigenschaften
IUPAC Name |
4-(2-methylimidazol-1-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-13-17-4-5-22(13)15-11-14(18-12-19-15)20-6-8-21(9-7-20)26(23,24)16-3-2-10-25-16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPXVFUVDXQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2902335.png)




![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2902344.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2902347.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)
![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2902354.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2902355.png)
